ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate (dihydrochloride)
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Overview
Description
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate (dihydrochloride) is a chemical compound with the CAS Number: 163521-09-3 . It has a molecular weight of 543.49 . The IUPAC name for this compound is ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C28H30N4O3.2ClH/c1-2-34-28(33)27-17-22-16-23(7-9-26(22)35-27)32-13-11-31(12-14-32)10-4-3-5-21-19-30-25-8-6-20(18-29)15-24(21)25;;/h6-9,15-17,19,30H,2-5,10-14H2,1H3;2*1H . The molecular formula is C28H30N4O3 .Scientific Research Applications
Synthetic Methodologies and Chemical Properties One study focuses on improving the synthetic method for creating this compound, which involves the synthesis of key intermediates such as 5-piperazinyl-benzofuran-2-carboxylate hydrochloride and 3-(4'-chlorobutyryl)-5-cyano-indole. The improved process achieves an overall yield of 60.39%, a significant enhancement over previous methods, emphasizing the efficiency and effectiveness of the new synthetic route (Shi Jian-me, 2015). Additionally, the scale-up synthesis of the antidepressant drug Vilazodone, which utilizes this compound as a key intermediate, has been developed, showcasing its importance in the synthesis of pharmacologically important molecules (Bin Hu, Q. Song, & Yungen Xu, 2012).
Biological Screening and Pharmacological Potential The compound has also been evaluated for its biological activity, particularly in the context of Mycobacterium tuberculosis DNA GyrB inhibition. A study detailed the synthesis and biological screening of derivatives for antimycobacterial activity, demonstrating the potential of this scaffold in developing new antitubercular agents (K. Reddy et al., 2014). Another significant aspect of research is the exploration of this compound’s derivatives as dual 5-HT1A receptor agonists and serotonin reuptake inhibitors, highlighting its significance in the development of new therapeutic agents for mood disorders (T. Heinrich et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
ethyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3.2ClH/c1-2-34-28(33)27-17-22-16-23(7-9-26(22)35-27)32-13-11-31(12-14-32)10-4-3-5-21-19-30-25-8-6-20(18-29)15-24(21)25;;/h6-9,15-17,19,30H,2-5,10-14H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIWYNHWHWFSDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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